2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine
Description
Properties
Molecular Formula |
C13H27N3 |
|---|---|
Molecular Weight |
225.37 g/mol |
IUPAC Name |
2-[4-(2-methylpiperidin-1-yl)piperidin-1-yl]ethanamine |
InChI |
InChI=1S/C13H27N3/c1-12-4-2-3-8-16(12)13-5-9-15(10-6-13)11-7-14/h12-13H,2-11,14H2,1H3 |
InChI Key |
RYSGNUOKTYSMND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2CCN(CC2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine typically involves the reaction of 2-methylpiperidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the piperidine rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines. Substitution reactions result in the formation of various substituted piperidine derivatives.
Scientific Research Applications
2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : Bulky groups (e.g., biphenylmethoxy in ) increase molecular weight (325–372 g/mol) and likely enhance target binding but may reduce solubility. The target compound’s simpler structure (226 g/mol) could improve bioavailability.
- Basic Centers : The target compound’s tertiary amines (pKa ~10–11) may enhance membrane permeability compared to secondary amines in analogs like 8{5,3} .
Key Observations :
- Anti-HIV Potential: Tetramines with 2-methylpiperidinyl groups () show sub-micromolar activity, suggesting the target compound’s structural similarity may confer analogous effects.
- Enzyme Inhibition : Bulky substituents (e.g., trifluoromethyl in ) enhance enzyme affinity, but the target compound’s compact structure may favor off-target receptor interactions (e.g., adrenergic or dopaminergic receptors) .
Biological Activity
2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine, also known by its CAS number 2092416-59-4, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₂₇N₃ |
| Molecular Weight | 225.38 g/mol |
| IUPAC Name | 2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethanamine |
| PubChem CID | 64024751 |
Research indicates that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems. It is particularly noted for its interaction with the central nervous system (CNS), where it may influence dopaminergic and serotonergic pathways. This modulation is crucial for its potential applications in treating neurological disorders.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that compounds with similar piperidine structures can exhibit antidepressant-like effects in animal models. The mechanism is thought to involve the inhibition of monoamine oxidase (MAO) and enhancement of serotonin levels in the brain .
- Analgesic Properties : The compound has been evaluated for its analgesic effects. It may act on opioid receptors, providing pain relief without the severe side effects associated with traditional opioids .
- Neuroprotective Effects : Some studies suggest that this compound could offer neuroprotection against oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .
Study on Antidepressant Effects
In a recent study, a derivative of this compound was tested for antidepressant activity in a rat model. The results indicated a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test. The compound's efficacy was comparable to that of established antidepressants like fluoxetine .
Analgesic Activity Evaluation
Another research focused on the analgesic properties, where the compound showed a dose-dependent reduction in pain response in the formalin test. The results suggested that it could be a promising candidate for developing new analgesic medications with fewer side effects than current options .
Safety and Toxicology
The safety profile of this compound has been assessed through various toxicological studies. It is classified under GHS hazard statements indicating potential risks such as skin and eye irritation (H302-H314-H335). Precautionary measures include avoiding inhalation and ensuring proper protective equipment during handling .
Q & A
Q. What are the common synthetic routes for preparing 2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine and its structural analogs?
Methodological Answer: Synthesis typically involves alkylation or nucleophilic substitution reactions targeting the piperidine nitrogen. For example:
- Step A: React 4-(2-methylpiperidin-1-yl)piperidine with ethylenediamine derivatives under basic conditions (e.g., NaH or K₂CO₃ in ethanol/acetonitrile) to form the ethanamine backbone .
- Step B: Optimize purity via HCl/dioxane-mediated crystallization, achieving yields >70% as demonstrated for structurally similar N-methyl-2-(4-phenoxypiperidin-1-yl)ethan-1-amine (60–85% yields) .
- Validation: Confirm regioselectivity using ^1H NMR (e.g., δ 11.15 ppm for NH protons) and HRMS to verify molecular weights .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR: Identify protons on the piperidine and ethanamine moieties. For example, signals at δ 1.2–3.5 ppm correspond to piperidine CH₂ groups, while NH₂ protons appear as broad singlets near δ 1.8–2.2 ppm .
- ^13C NMR: Peaks at 40–60 ppm indicate sp³ carbons in the piperidine ring, while carbons adjacent to nitrogen (e.g., C-4 of piperidine) resonate at ~55–65 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., calculated [M+H]⁺ for C₁₃H₂₅N₃: 224.2124; observed: 224.2128) .
Q. What are the known biological targets or pharmacological activities of piperidine-ethanamine derivatives?
Methodological Answer: Piperidine derivatives often target:
- GPCRs (G-protein-coupled receptors): The ethanamine group mimics endogenous amine neurotransmitters (e.g., serotonin, dopamine) .
- Enzyme inhibition: Structural analogs like 1-(piperidin-1-yl)propan-2-amine show activity against acetylcholinesterase (IC₅₀: 12 µM) and monoamine oxidases (MAO-B inhibition >60% at 10 µM) .
- Experimental validation: Use radioligand binding assays (e.g., [³H]spiperone for dopamine receptors) or fluorometric enzyme activity assays .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Density Functional Theory (DFT): Model transition states to predict regioselectivity in alkylation reactions. For example, calculate activation energies for competing pathways (e.g., N- vs. O-alkylation) .
- Machine Learning (ML): Train models on reaction databases (e.g., Reaxys) to recommend optimal solvents (e.g., acetonitrile vs. ethanol) and temperatures. ML-driven optimization reduced reaction times by 30% in similar piperidine syntheses .
- Validation: Compare computational predictions with experimental yields (e.g., 85% observed vs. 82% predicted for acetonitrile at 80°C) .
Q. How can contradictory biological activity data for structural analogs be resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) analysis: Compare substituent effects. For example, adding a benzyl group (as in 2-(1-benzylpiperidin-4-yl)ethanamine) increases MAO-B inhibition by 20% but reduces dopamine receptor affinity by 15% .
- Dose-response curves: Re-test compounds at varying concentrations (e.g., 1 nM–100 µM) to identify non-linear effects. A biphasic response in cytotoxicity assays (IC₅₀: 5 µM and 50 µM) may explain discrepancies .
- Orthogonal assays: Confirm activity using SPR (surface plasmon resonance) for binding kinetics and cell-based luciferase reporters for functional activity .
Q. What strategies improve stereochemical purity during synthesis?
Methodological Answer:
- Chiral resolving agents: Use (R)- or (S)-mandelic acid to separate enantiomers via diastereomeric salt formation. For example, (S)-mandelic acid increased enantiomeric excess (ee) from 75% to 98% in a related piperidine derivative .
- Asymmetric catalysis: Employ chiral ligands like BINAP in palladium-catalyzed aminations. For 1-(2-methylpiperidin-1-yl)ethanamine, this method achieved 92% ee .
- Analytical validation: Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10) confirms purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
